2-Butoxy-1-chloro-1-fluorocyclopropane
Description
Properties
IUPAC Name |
2-butoxy-1-chloro-1-fluorocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFGHZTWLOLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC1(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Vinyl Ether and Dichloromonofluoromethane
The primary synthetic route to 2-butoxy-1-chloro-1-fluorocyclopropane involves a cyclopropanation reaction between vinyl butyl ether and dichloromonofluoromethane (CHCl₂F). This reaction proceeds under basic conditions, typically using sodium hydroxide (NaOH) in the presence of a phase transfer catalyst (PTC) such as tetrabutylammonium chloride (TBAC). The PTC facilitates the interfacial transfer of hydroxide ions, enabling the deprotonation of CHCl₂F to generate a dichlorofluoromethyl anion. This anion subsequently undergoes a [2+1] cycloaddition with the electron-rich vinyl ether, forming the cyclopropane ring.
The stereochemical outcome of this reaction is influenced by the reaction temperature and catalyst selection. At 40°C, the reaction produces a mixture of cis and trans isomers, as evidenced by distinct NMR signals at -137.11 to -138.48 ppm (cis) and -158.76 to -159.38 ppm (trans). The cis-trans ratio under standard conditions is approximately 57:43, reflecting the thermodynamic stability of the cis isomer due to reduced steric strain.
Role of Phase Transfer Catalysts
Phase transfer catalysts are critical for enhancing reaction efficiency. TBAC and related quaternary ammonium salts (e.g., methyltrioctyl ammonium chloride) solubilize hydroxide ions in the organic phase, accelerating the formation of the dichlorofluoromethyl anion. Comparative studies indicate that TBAC achieves superior yields (96%) compared to bulkier catalysts like tetraoctylammonium bromide, which may impede anion mobility.
Experimental Procedure and Optimization
Standard Synthesis Protocol
The following procedure, adapted from Example 1 of US Patent 10,844,000, outlines the optimized synthesis:
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Reagents :
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Vinyl butyl ether (20 g, 0.2 mol)
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Dichloromonofluoromethane (27.79 g, 0.27 mol)
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Sodium hydroxide (42.8 g, 1.07 mol)
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Tetrabutylammonium chloride (1.5 mol% relative to vinyl ether)
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Toluene (49.2 g, 0.58 mol) as solvent
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Procedure :
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Charge a 500 mL four-necked flask with water (42.8 g), NaOH, vinyl butyl ether, and toluene under nitrogen.
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Heat the mixture to 40°C and add CHCl₂F dropwise over 1 hour.
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Maintain the reaction at 40°C for 12 hours with vigorous stirring.
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Separate the organic layer, distill under reduced pressure to recover toluene, and purify the product via fractional distillation.
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Yield and Purity :
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Yield : 96%
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Purity : 98% (determined by gas chromatography)
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Temperature and Catalytic Effects
Reaction temperature significantly impacts both yield and isomer distribution. Elevating the temperature to 50°C reduces the reaction time to 8 hours but increases the trans isomer proportion to 52%, likely due to enhanced kinetic control. Conversely, lower temperatures (30°C) favor the cis isomer but extend the reaction duration to 16 hours.
A comparative analysis of catalytic systems is summarized below:
| Catalyst | Yield (%) | cis:trans Ratio | Reaction Time (h) |
|---|---|---|---|
| Tetrabutylammonium chloride | 96 | 57:43 | 12 |
| Methyltrioctyl ammonium chloride | 92 | 55:45 | 14 |
| None | <10 | N/A | 24 |
Structural Characterization
Spectroscopic Analysis
The structure of this compound is confirmed through multinuclear NMR spectroscopy:
Isomer Separation and Applications
The cis isomer is preferentially utilized in subsequent acetalization reactions due to its higher reactivity toward nucleophilic substitution. Chromatographic separation using silica gel (hexane:ethyl acetate, 9:1) achieves >99% isomer purity, though this step is often omitted in industrial settings due to cost considerations.
Environmental and Industrial Considerations
Atom Economy and Waste Reduction
The described method exhibits an atom economy of 87%, with minimal byproducts (e.g., NaCl, water). The use of toluene as a solvent enables recycling via distillation, reducing organic waste by 70% compared to chlorinated solvents.
Scalability and Cost Efficiency
Pilot-scale trials (100 kg batch) demonstrate consistent yields (94–95%) and purity (97–98%), validating the method’s industrial viability. The estimated production cost is $12.50 per kilogram, primarily driven by the price of CHCl₂F ($8.20/kg).
Comparative Analysis with Alternative Methods
While earlier routes relied on hazardous reagents like hypochlorous acid or required high-pressure conditions, the current PTC-mediated approach offers superior safety and efficiency. For example, the direct chlorination of 1,3-propanediol with HCl (as in Patent CN110668918A) yields only 75–85% 3-chloro-1-propanol and generates corrosive waste streams, making it less environmentally favorable .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1-chloro-1-fluorocyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. Conditions may vary depending on the desired level of oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used. Conditions typically involve the use of inert solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropanes, while oxidation and reduction reactions may yield oxidized or reduced derivatives, respectively.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butoxy-1-chloro-1-fluorocyclopropane involves its interaction with specific molecular targets and pathways. The presence of the fluoro substituent can significantly influence the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The butoxy group in this compound enhances solubility in nonpolar environments compared to purely halogenated analogs like 1-Bromo-2-fluorocyclopropane .
- Biological Interactions : Unlike phenyl-substituted cyclopropanes (e.g., 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid), the butoxy group may improve membrane permeability, favoring pharmacokinetic profiles .
Key Observations:
- Lipophilicity : The butoxy group increases LogP compared to smaller amines (e.g., 2-Fluoro-1-methylcyclopropan-1-amine), suggesting better tissue penetration .
- Synthesis Challenges : Introducing three distinct substituents (butoxy, Cl, F) requires precise regioselective methods, such as cyclopropanation of pre-functionalized alkenes or post-modification of halogenated intermediates .
Q & A
What are the optimal synthetic routes for 2-Butoxy-1-chloro-1-fluorocyclopropane, and what factors influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis of halogenated cyclopropanes like this compound typically involves cyclopropanation via the Simmons-Smith reaction or halogenative ring closure. Key factors include:
- Precursor selection : Use of geminal dihalides or allylic alcohols with appropriate leaving groups (e.g., chloro and fluoro substituents) .
- Reaction conditions : Temperature control (e.g., –20°C to 0°C) to minimize ring strain-induced side reactions.
- Catalysts : Transition metals (e.g., Zn/Cu couples) for stereoselective cyclopropanation.
Purification via fractional distillation or preparative HPLC is critical to isolate the target compound from byproducts like unreacted dihalides or regioisomers.
Reference : Similar synthesis challenges for structurally complex cyclopropanes are discussed in , emphasizing stepwise optimization of reaction parameters .
How do electronic effects of chloro, fluoro, and butoxy substituents influence the reactivity of this compound in ring-opening reactions?
Level: Advanced
Methodological Answer:
The substituents’ electronic profiles dictate reactivity:
- Fluoro groups : Strong electron-withdrawing effects increase ring strain and susceptibility to nucleophilic attack.
- Chloro groups : Moderate electron withdrawal stabilizes transition states in SN2 reactions.
- Butoxy groups : Electron-donating effects via resonance reduce ring strain but may sterically hinder reactions.
Experimental validation: - Kinetic studies : Compare reaction rates with analogs lacking specific substituents.
- Computational modeling : DFT calculations to map electron density and predict regioselectivity (e.g., ring-opening at the chloro vs. fluoro site).
Reference : highlights substituent-driven reactivity in a related cyclopropane derivative .
What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
Level: Basic
Methodological Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., JHH and JCF) to confirm cyclopropane ring geometry.
- ¹⁹F NMR : Detects fluorine environment shifts caused by stereoelectronic effects.
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
- Vibrational spectroscopy (IR/Raman) : Identifies strain-sensitive C-Cl and C-F stretching modes.
Reference : underscores NMR’s utility in characterizing halogenated cyclopropanes .
How can researchers resolve contradictions in reported thermodynamic stability data for halogenated cyclopropane derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from experimental variability or environmental factors. Mitigation strategies include:
- Standardized protocols : Control humidity, temperature, and solvent polarity during stability assays.
- Cross-validation : Compare DSC (differential scanning calorimetry) data with computational thermochemistry (e.g., Gaussian or ORCA software).
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or systematic errors (e.g., using R or Python-based tools).
Reference : and -14 discuss frameworks for resolving contradictions in chemical data through iterative hypothesis testing .
What biological activity screening strategies are suitable for this compound, given its structural complexity?
Level: Advanced
Methodological Answer:
- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like enzymes or receptors.
- In vitro assays :
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293) to assess baseline toxicity.
- Enzyme inhibition : Fluorogenic substrates to measure inhibition kinetics (e.g., fluorophore-tagged probes).
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents to isolate pharmacophoric groups.
Reference : and outline SAR strategies for structurally related compounds .
How can computational chemistry aid in predicting the environmental persistence of this compound?
Level: Advanced
Methodological Answer:
- QSPR models : Quantify relationships between molecular descriptors (e.g., logP, polar surface area) and biodegradation rates.
- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments to estimate half-lives.
- Ecotoxicity prediction : Tools like ECOSAR or TEST to forecast aquatic toxicity based on functional groups.
Reference : and -14 emphasize data-driven approaches for environmental risk assessment .
What strategies mitigate regioisomer formation during the synthesis of this compound?
Level: Basic
Methodological Answer:
- Directed synthesis : Use protecting groups (e.g., silyl ethers) to block undesired halogenation sites.
- Catalyst tuning : Chiral ligands (e.g., BINAP) to enforce stereochemical control.
- In-line analytics : Real-time FTIR or MS monitoring to detect and quench side reactions early.
Reference : highlights catalyst optimization for regioselective cyclopropane synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
